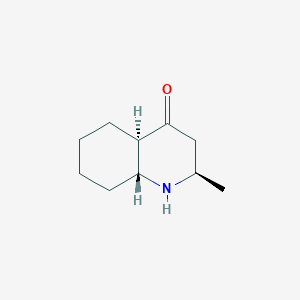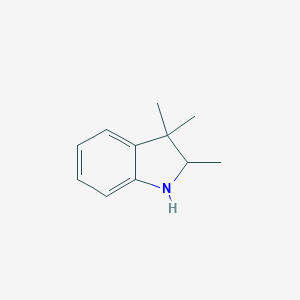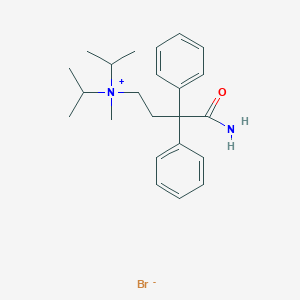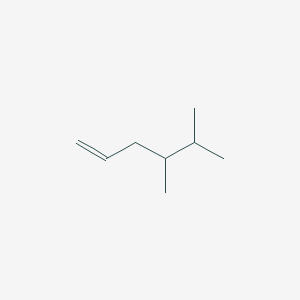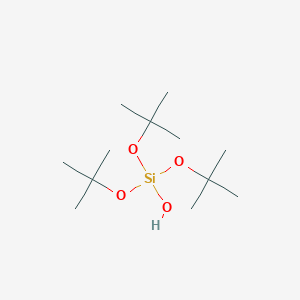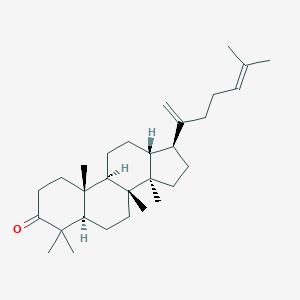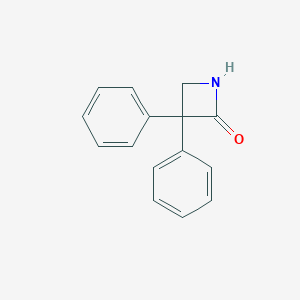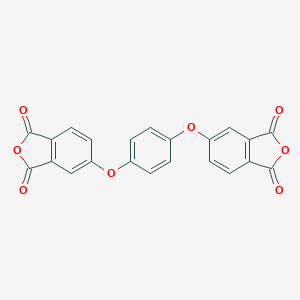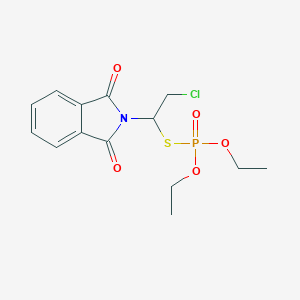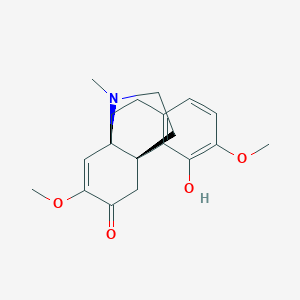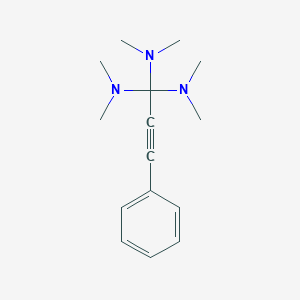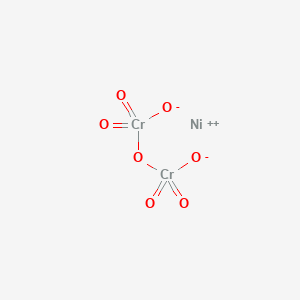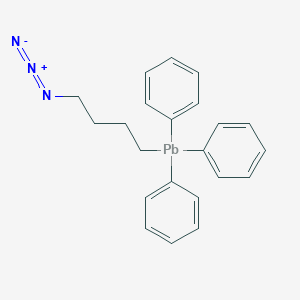
Plumbane, (4-azidobutyl)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, (4-azidobutyl)triphenyl-, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of plumbane, which is a compound of lead and hydrogen. Plumbane, (4-azidobutyl)triphenyl-, has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mécanisme D'action
The mechanism of action of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is not fully understood. However, it has been reported to exhibit photochromic behavior, which is the ability to change color upon exposure to light. This behavior is believed to be due to the azide group, which undergoes a photochemical reaction upon exposure to light.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, have not been extensively studied. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential material for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for various applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-. One direction is the study of its potential applications in OLEDs, photovoltaic devices, and OFETs. Another direction is the study of its potential applications in biomedical devices, such as biosensors and drug delivery systems. In addition, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Its potential applications in OLEDs, photovoltaic devices, OFETs, and biomedical devices make it a promising material for future research. Further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, can be synthesized using various methods. One of the most commonly used methods is the reaction of triphenylplumbane with Plumbane, (4-azidobutyl)triphenyl- lithium. The reaction takes place in an inert atmosphere, and the product is purified using column chromatography. Another method involves the reaction of triphenylplumbane with 4-bromo-1-butanol and sodium azide. The product is then purified using recrystallization. Both methods have been reported to yield high purity of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-.
Applications De Recherche Scientifique
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has potential applications in various fields of scientific research. It has been studied as a potential material for organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties. It has also been studied as a potential material for photovoltaic devices due to its high electron affinity and low bandgap. In addition, it has been studied as a potential material for organic field-effect transistors (OFETs) due to its high charge carrier mobility.
Propriétés
Numéro CAS |
16035-39-5 |
|---|---|
Nom du produit |
Plumbane, (4-azidobutyl)triphenyl- |
Formule moléculaire |
C22H23N3Pb |
Poids moléculaire |
537 g/mol |
Nom IUPAC |
4-azidobutyl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H8N3.Pb/c3*1-2-4-6-5-3-1;1-2-3-4-6-7-5;/h3*1-5H;1-4H2; |
Clé InChI |
HGTUYERPXVWNDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
16035-39-5 |
Synonymes |
(4-Azidobutyl)triphenylplumbane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



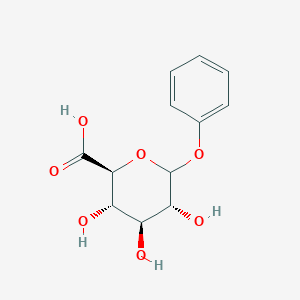
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
